4-(1-Methyl-1,2,3-triazole-4-carbothioyl)morpholine
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Overview
Description
4-(1-Methyl-1,2,3-triazole-4-carbothioyl)morpholine is a heterocyclic compound that contains both a triazole and a morpholine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of the triazole ring imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methyl-1,2,3-triazole-4-carbothioyl)morpholine typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) salts and proceeds under mild conditions to form the triazole ring. The morpholine ring is then introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbothioyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydrotriazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine nitrogen or the triazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
4-(1-Methyl-1,2,3-triazole-4-carbothioyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the triazole ring.
Medicine: Explored for its potential as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1,2,3-triazole-4-carbothioyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The carbothioyl group can also interact with metal ions, affecting the function of metalloproteins.
Comparison with Similar Compounds
1,2,3-Triazole: A simpler triazole compound with similar chemical properties but lacking the morpholine ring.
1,2,4-Triazole: Another triazole isomer with different electronic properties and reactivity.
Morpholine: A simpler heterocyclic compound with a morpholine ring but lacking the triazole moiety.
Uniqueness: 4-(1-Methyl-1,2,3-triazole-4-carbothioyl)morpholine is unique due to the combination of the triazole and morpholine rings, which imparts a distinct set of chemical properties
Properties
Molecular Formula |
C8H12N4OS |
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Molecular Weight |
212.27 g/mol |
IUPAC Name |
(1-methyltriazol-4-yl)-morpholin-4-ylmethanethione |
InChI |
InChI=1S/C8H12N4OS/c1-11-6-7(9-10-11)8(14)12-2-4-13-5-3-12/h6H,2-5H2,1H3 |
InChI Key |
DOZVBIVVQHSXBI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)C(=S)N2CCOCC2 |
Origin of Product |
United States |
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